

3,5-Dimethyladamantane-1-carboxylic acid synthesis from 3,5-dimethyl-1-adamantanol

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Compound of Interest

Compound Name: 3,5-Dimethyladamantane-1-carboxylic acid

Cat. No.: B084701

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Application Note: A-351-C

Topic: Synthesis of **3,5-Dimethyladamantane-1-carboxylic acid** from 3,5-dimethyl-1-adamantanol

Introduction: The Significance of Adamantane Scaffolds in Modern Drug Discovery

Adamantane and its derivatives represent a unique class of rigid, lipophilic, three-dimensional structures that have garnered significant attention in medicinal chemistry. Their cage-like framework can impart favorable pharmacokinetic properties, such as enhanced metabolic stability and improved bioavailability. **3,5-Dimethyladamantane-1-carboxylic acid** is a key intermediate in the synthesis of various pharmacologically active compounds, including but not limited to, modulators of inflammatory pathways and agents targeting neurodegenerative diseases.^[1] This application note provides a comprehensive, field-proven protocol for the synthesis of this valuable building block from the readily available precursor, 3,5-dimethyl-1-adamantanol. The described methodology is based on the robust and well-established Koch-Haaf reaction.^[2]

The Underpinning Chemistry: A Mechanistic Dive into the Koch-Haaf Reaction

The synthesis of **3,5-Dimethyladamantane-1-carboxylic acid** from its corresponding tertiary alcohol is achieved through the Koch-Haaf reaction. This powerful carbonylation method facilitates the addition of a carboxylic acid group to a tertiary carbon center.^[3] The reaction proceeds via a carbocation intermediate, making tertiary alcohols and alkenes ideal substrates.^[2]

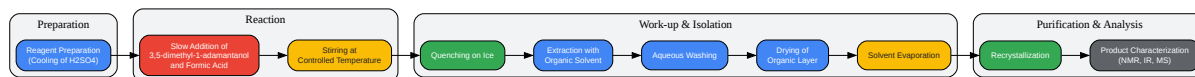
The mechanism can be delineated into the following key steps:

- **Carbocation Formation:** In the presence of a strong acid, such as concentrated sulfuric acid, the hydroxyl group of 3,5-dimethyl-1-adamantanol is protonated. This converts the hydroxyl group into a good leaving group (water), which then departs to form a stable tertiary carbocation at the 1-position of the adamantane cage.^[4] The inherent stability of this bridgehead carbocation is a crucial driver for the reaction.
- **In Situ Generation of Carbon Monoxide:** Formic acid, in the presence of concentrated sulfuric acid, dehydrates to generate carbon monoxide in situ. This method circumvents the need for handling highly toxic and high-pressure carbon monoxide gas, making the procedure more amenable to standard laboratory settings.^[5]
- **Electrophilic Attack by Carbon Monoxide:** The newly formed carbocation is a potent electrophile. The carbon monoxide, acting as a nucleophile, attacks the carbocation to form an acylium ion intermediate.^[4]
- **Hydrolysis to the Carboxylic Acid:** The reaction is quenched with water, which acts as a nucleophile and attacks the electrophilic acylium ion. Subsequent deprotonation yields the final product, **3,5-Dimethyladamantane-1-carboxylic acid**.^[2]

Reaction Scheme:

Visualizing the Process: A Comprehensive Workflow

The following diagram illustrates the key stages of the synthesis, from reagent preparation to product isolation and purification.



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Caption: A generalized workflow for the synthesis of **3,5-Dimethyladamantane-1-carboxylic acid**.

Detailed Experimental Protocol

4.1. Materials and Reagents

Reagent/Material	Grade	Supplier	CAS No.	Notes
3,5-dimethyl-1-adamantanol	≥98%	Commercially Available	70311-47-0	Ensure dryness before use.
Concentrated Sulfuric Acid	95-98%	ACS Reagent Grade	7664-93-9	Extreme Caution Required.
Formic Acid	≥95%	ACS Reagent Grade	64-18-6	Corrosive.
Dichloromethane (DCM)	HPLC Grade	Commercially Available	75-09-2	For extraction.
Sodium Sulfate (anhydrous)	ACS Reagent Grade	Commercially Available	7757-82-6	For drying.
Saturated Sodium Bicarbonate	-	Prepared in-house	144-55-8	For washing.
Brine (Saturated NaCl)	-	Prepared in-house	7647-14-5	For washing.
Hexane	HPLC Grade	Commercially Available	110-54-3	For recrystallization.
Ethyl Acetate	HPLC Grade	Commercially Available	141-78-6	For recrystallization.

4.2. Equipment

- Three-necked round-bottom flask (500 mL)
- Magnetic stirrer and stir bar
- Thermometer
- Dropping funnel

- Ice bath
- Separatory funnel (1 L)
- Rotary evaporator
- Büchner funnel and filter flask
- Standard laboratory glassware

4.3. Step-by-Step Procedure

Safety First: This reaction involves the use of concentrated sulfuric acid and formic acid, which are highly corrosive.^[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.^{[7][8]} An eyewash station and safety shower must be readily accessible.^[9]

- Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.
- Acid Preparation: Carefully add 150 mL of concentrated sulfuric acid to the reaction flask. Allow the acid to cool to 0-5 °C with gentle stirring.
- Reagent Addition: In a separate beaker, prepare a solution of 10.0 g (0.055 mol) of 3,5-dimethyl-1-adamantanol in 25 mL (0.66 mol) of formic acid.
- Controlled Addition: Slowly add the solution of 3,5-dimethyl-1-adamantanol and formic acid to the cold, stirred sulfuric acid via the dropping funnel over a period of 1-2 hours. Crucial: Maintain the internal reaction temperature between 5-10 °C throughout the addition to control the exothermic reaction.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This step should be performed in the fume hood as it can cause splattering.
- Extraction: Once the ice has completely melted, transfer the aqueous mixture to a 1 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).
- Washing: Combine the organic extracts and wash sequentially with:
 - 100 mL of water
 - 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid - Caution: evolution of CO₂ gas)
 - 100 mL of brine
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: Recrystallize the crude solid from a mixture of hexane and ethyl acetate to afford pure **3,5-Dimethyladamantane-1-carboxylic acid** as a white crystalline solid.

Expected Results and Characterization

5.1. Quantitative Data

Parameter	Expected Value
Yield	75-85%
Melting Point	89-90 °C[1]
Appearance	White to light yellow crystalline powder[1]
Molecular Formula	C ₁₃ H ₂₀ O ₂ [10]
Molecular Weight	208.30 g/mol [10]

5.2. Spectroscopic Characterization

- ^1H NMR (CDCl_3 , 400 MHz): The spectrum is expected to show characteristic peaks for the adamantane cage protons and the methyl groups. The carboxylic acid proton will appear as a broad singlet at approximately 10-12 ppm.
- ^{13}C NMR (CDCl_3 , 100 MHz): The spectrum will display signals corresponding to the carbonyl carbon (around 180 ppm), the quaternary carbons of the adamantane cage, and the methyl carbons.
- Infrared (IR) Spectroscopy (KBr): The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid from $2500\text{--}3300\text{ cm}^{-1}$ and a strong C=O stretching absorption around 1700 cm^{-1} .[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) will show the molecular ion peak (M^+) at m/z 208, along with characteristic fragmentation patterns of the adamantane core.[\[14\]](#)[\[15\]](#)

Troubleshooting and Expert Insights

- Low Yield:
 - Incomplete reaction: Ensure the reaction is stirred for a sufficient duration at room temperature. Monitor by TLC.
 - Loss during work-up: Ensure complete extraction from the aqueous layer. Perform back-extraction of the aqueous layers if necessary. Inefficient neutralization can also lead to losses.
- Product Purity Issues:
 - Incomplete removal of starting material: The recrystallization step is crucial for removing unreacted 3,5-dimethyl-1-adamantanol.
 - Side reactions: The Koch-Haaf reaction can sometimes lead to the formation of small amounts of rearranged byproducts, although this is less common with the rigid adamantane scaffold.[\[2\]](#) Careful control of the reaction temperature minimizes side reactions.

- Handling of Viscous Sulfuric Acid Mixture: The reaction mixture can become thick. Ensure the magnetic stirrer is powerful enough to maintain efficient mixing.

Conclusion

The Koch-Haaf reaction provides a reliable and scalable method for the synthesis of **3,5-Dimethyladamantane-1-carboxylic acid** from 3,5-dimethyl-1-adamantanol. By carefully controlling the reaction temperature and following the detailed work-up and purification procedures outlined in this application note, researchers can consistently obtain high yields of this valuable synthetic intermediate. The use of formic acid to generate carbon monoxide in situ enhances the practicality and safety of this procedure for laboratory-scale synthesis.

References

- Organic Chemistry Tutor. (n.d.). Koch-Haaf Carbonylation.
- Wikipedia. (n.d.). Koch reaction.
- University of Calgary. (n.d.). IR: carboxylic acids.
- ACS Publications. (2019). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. *The Journal of Physical Chemistry A*.
- JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. *Canadian Journal of Chemistry*, 58(20), 2189-2196.
- National Institutes of Health. (2011). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor.
- ResearchGate. (n.d.). Koch-Haaf carbonylation.
- Ling, A. C., & Waltman, R. J. (1980). Mass spectrometry of diamantane and some adamantane derivatives. *Canadian Journal of Chemistry*, 58(20), 2189-2196.
- National Center for Biotechnology Information. (2011). Koch-Haaf Reaction of Adamantanols in an Acid-Tolerant Hastelloy-Made Microreactor.
- National Institutes of Health. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.
- ResearchGate. (2025). Mass spectrometry of diamantane and some adamantane derivatives.
- ResearchGate. (n.d.). Koch-Haaf reactions of adamantanols. a.
- Cambridge University Press. (n.d.). Koch Reaction.
- Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid.
- YouTube. (2025). Koch Haaf Carbonylation Reaction.

- Google Patents. (n.d.). CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid.
- Standard Operating Procedure. (n.d.). Sulfuric Acid.
- ResearchGate. (2025). (PDF) Koch-Haaf reaction of adamantanols in an acidtolerant hastelloy-made microreactor.
- Google Patents. (n.d.). CN105294428B - A kind of separation and purification method of 2-adamantanecarboxylic acid and 1-adamantane methanol.
- SLAC National Accelerator Laboratory. (2013). Sulfuric Acid Safe Handling Guideline.
- Google Patents. (n.d.). US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes.
- Ataman Kimya. (n.d.). FORMIC ACID.
- CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid.
- Journal of Military Pharmaco-Medicine. (2022). synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Google Patents. (n.d.). US20060173215A1 - Process for the preparation of 1-amino-3,5-dimethyladamantane hydrochloride.
- National Center for Biotechnology Information. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane.
- ResearchGate. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- YouTube. (2011). 10.2 Reactions of alcohols with carboxylic acids to form esters + uses [SL IB Chemistry].
- lookchem. (n.d.). Cas 14670-94-1, **3,5-DIMETHYLADAMANTANE-1-CARBOXYLIC ACID**.
- Reddit. (2022). generating CO using formic acid in sulphuric acid: is the mechanism known? i cannot find it : r/OrganicChemistry.
- NIST. (n.d.). **3,5-dimethyladamantane-1-carboxylic acid**, methyl ester.
- Google Patents. (n.d.). US20110082317A1 - Process for the manufacture of memantine and intermediate product.
- Chemspace. (n.d.). **3,5-dimethyladamantane-1-carboxylic acid**.

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Sources

- 1. lookchem.com [lookchem.com]
- 2. Koch reaction - Wikipedia [en.wikipedia.org]
- 3. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. youtube.com [youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 7. CCOHS: Sulfuric Acid [ccohs.ca]
- 8. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. scbt.com [scbt.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. echemi.com [echemi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
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